

# Physical and chemical properties of Methyltetrazine-amine hydrochloride

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## Compound of Interest

Compound Name:	Methyltetrazine-amine hydrochloride
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## Methyltetrazine-amine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of **Methyltetrazine-amine hydrochloride**. This essential bioorthogonal tool is pivotal in advancing drug delivery, molecular imaging, and bioconjugation applications. This document outlines its key characteristics, experimental protocols for property determination, and its primary chemical reactivity, offering a valuable resource for scientists in the field.

## Core Physical and Chemical Properties

**Methyltetrazine-amine hydrochloride** is a stable and versatile chemical reagent widely utilized in "click chemistry."<sup>[1]</sup> Its hydrochloride salt form enhances its stability and simplifies handling, making it a preferred choice for various bioconjugation applications.<sup>[2][3]</sup> The methyl substituent on the tetrazine ring significantly improves its stability compared to unsubstituted tetrazine-amine, especially in aqueous buffers.<sup>[2][4]</sup>

## General Properties

A summary of the general physical and chemical properties of **Methyltetrazine-amine hydrochloride** is presented in the table below, compiled from various supplier specifications.

Property	Value	Reference(s)
IUPAC Name	(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride	[5]
Synonyms	4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzenemethanamine hydrochloride	[6]
CAS Number	1596117-29-1	[2][5]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> ClN <sub>5</sub>	[2][5]
Molecular Weight	237.69 g/mol	[2][7]
Appearance	Red to dark purple or pink powder/crystals	[2][4][7]
Purity	Typically >95% (as determined by HPLC)	[4][5]
Storage Conditions	-20°C, desiccated, and protected from light	[2][8][9]

## Solubility

**Methyltetrazine-amine hydrochloride** and its PEGylated derivatives exhibit solubility in a range of solvents, which is crucial for their application in diverse experimental settings. While specific quantitative solubility data in aqueous buffers is not readily available in the literature, its hydrochloride salt form is intended to improve aqueous solubility.

Solvent	Solubility	Reference(s)
Water	Soluble (for PEGylated derivatives)	<a href="#">[10]</a>
Dimethyl Sulfoxide (DMSO)	Soluble. One source indicates a solubility of 20.83 mg/mL (103.51 mM) with heating and pH adjustment.	<a href="#">[4]</a> <a href="#">[9]</a>
Dimethylformamide (DMF)	Soluble	<a href="#">[4]</a>
Methanol (MeOH)	Soluble	<a href="#">[4]</a>
Dichloromethane (DCM)	Soluble (for PEGylated derivatives)	<a href="#">[11]</a>
Tetrahydrofuran (THF)	Soluble (for PEGylated derivatives)	<a href="#">[11]</a>

## Stability

The stability of tetrazine compounds is a critical factor for their successful application in bioorthogonal chemistry. The methyl group in **Methyltetrazine-amine hydrochloride** confers enhanced stability compared to its unsubstituted counterpart.[\[1\]](#)[\[3\]](#) The stability of tetrazines is known to be influenced by pH, with degradation observed under strongly acidic or alkaline conditions.[\[12\]](#) For optimal stability, it is recommended to maintain the pH between 4 and 7.[\[12\]](#)

While detailed quantitative stability data for **Methyltetrazine-amine hydrochloride** across a range of pH values and temperatures is not explicitly available, the general stability of tetrazines can be assessed by monitoring the decrease in their characteristic absorbance at approximately 520-540 nm over time in a buffered solution at a specific temperature (e.g., 37°C).[\[13\]](#)[\[14\]](#)

## pKa

The pKa of the amine group in **Methyltetrazine-amine hydrochloride** is a key parameter influencing its reactivity in conjugation reactions, particularly those involving N-hydroxysuccinimide (NHS) esters. While an experimentally determined pKa value for this

specific compound is not available in the reviewed literature, a predicted pKa of  $8.32 \pm 0.10$  has been reported.[15]

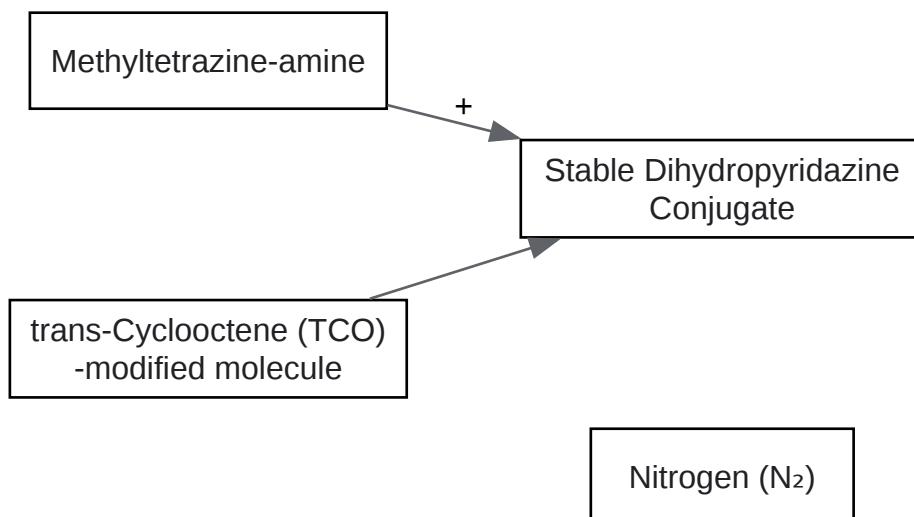
## Core Chemical Reactivity: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The primary chemical reactivity of **Methyltetrazine-amine hydrochloride** that underpins its utility in bioconjugation is the inverse electron demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction occurs between the electron-deficient tetrazine ring and a strained alkene, most commonly a trans-cyclooctene (TCO) derivative.[11][16]

This bioorthogonal reaction is characterized by:

- Exceptional Kinetics: The reaction is extremely fast, with second-order rate constants reported to be as high as  $30,000 \text{ M}^{-1}\text{s}^{-1}$ .[6] This allows for efficient conjugation even at low concentrations of reactants.[17]
- High Specificity: The reaction is highly selective, proceeding rapidly under physiological conditions without interfering with native biological functional groups.[11][16]
- Biocompatibility: The reaction does not require cytotoxic catalysts, such as copper, making it suitable for applications in living systems.[18]
- Irreversibility: The reaction forms a stable dihydropyridazine product with the release of nitrogen gas, driving the reaction to completion.[17]

The reaction can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine and the corresponding decrease in its absorbance in the 510-550 nm range.[17]



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Inverse Electron Demand Diels-Alder (iEDDA) Reaction.

## Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of **Methyltetrazine-amine hydrochloride**. These are generalized protocols and may require optimization for specific experimental setups.

### Determination of Aqueous Solubility

This protocol outlines a general method for determining the solubility of an amine hydrochloride salt in an aqueous buffer.

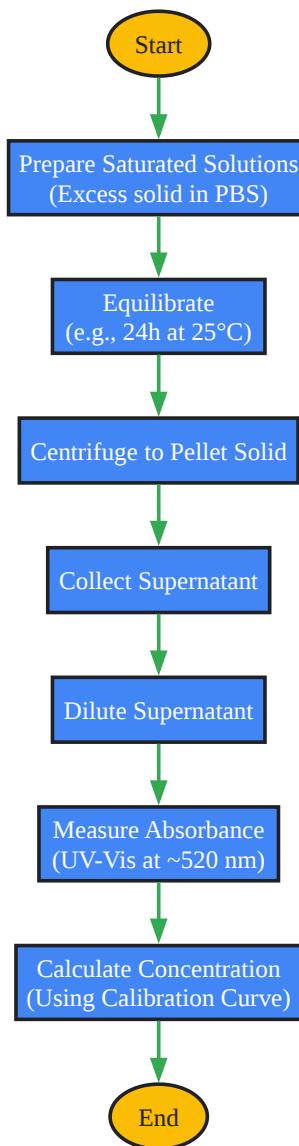
Materials:

- **Methyltetrazine-amine hydrochloride**
- Phosphate-buffered saline (PBS), pH 7.4
- Vortex mixer
- Centrifuge
- UV-Vis spectrophotometer

- Calibrated analytical balance
- Volumetric flasks and pipettes

Procedure:

- Prepare a series of saturated solutions by adding excess **Methyltetrazine-amine hydrochloride** to a known volume of PBS (e.g., 1 mL) in several vials.
- Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
- Centrifuge the vials to pellet the undissolved solid.
- Carefully remove a known volume of the supernatant without disturbing the pellet.
- Dilute the supernatant with a known volume of PBS to a concentration within the linear range of the spectrophotometer.
- Measure the absorbance of the diluted solution at the  $\lambda_{\text{max}}$  of **Methyltetrazine-amine hydrochloride** (around 520 nm).
- Calculate the concentration of the saturated solution using a pre-determined calibration curve of absorbance versus concentration.
- Express the solubility in units such as mg/mL or mol/L.



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Workflow for Aqueous Solubility Determination.

## Determination of pKa by Spectrophotometry

This protocol describes a general method for determining the pKa of an aromatic amine using UV-Vis spectrophotometry.

Materials:

- **Methyltetrazine-amine hydrochloride**

- A series of buffers with known pH values spanning the expected pKa range (e.g., pH 6 to 10)
- UV-Vis spectrophotometer
- pH meter
- Volumetric flasks and pipettes

Procedure:

- Prepare a stock solution of **Methyltetrazine-amine hydrochloride** in a suitable solvent (e.g., water or a water/co-solvent mixture).
- Prepare a series of solutions with the same concentration of **Methyltetrazine-amine hydrochloride** in the different pH buffers.
- Measure the UV-Vis spectrum of each solution over a relevant wavelength range.
- Identify the wavelength(s) where the absorbance of the protonated and deprotonated forms of the amine differ significantly.
- Plot the absorbance at this wavelength against the pH of the buffer.
- The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. This can be determined from the inflection point of the resulting sigmoidal curve.

## Assessment of Stability

This protocol provides a general method for assessing the stability of **Methyltetrazine-amine hydrochloride** in an aqueous buffer.

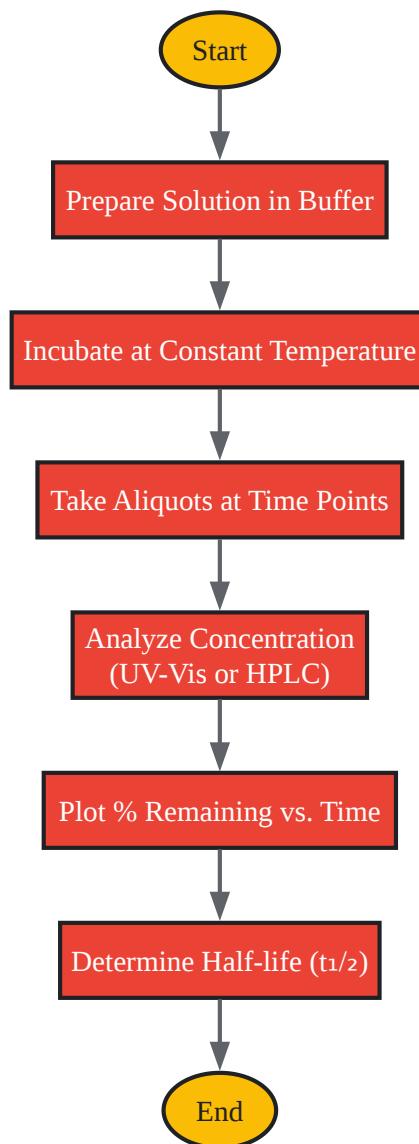
Materials:

- **Methyltetrazine-amine hydrochloride**
- Aqueous buffer of desired pH (e.g., PBS, pH 7.4)
- Incubator or water bath set to a specific temperature (e.g., 37°C)

- UV-Vis spectrophotometer or HPLC with a UV detector
- Volumetric flasks and pipettes

Procedure:

- Prepare a solution of **Methyltetrazine-amine hydrochloride** of known concentration in the desired buffer.
- Incubate the solution at a constant temperature.
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
- Measure the absorbance of the tetrazine at its  $\lambda_{\text{max}}$  (~520 nm) or analyze the sample by HPLC to determine the concentration of the intact compound.
- Plot the percentage of remaining **Methyltetrazine-amine hydrochloride** against time to determine its stability profile under the tested conditions. The half-life ( $t_{1/2}$ ) can be calculated from this data.



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Workflow for Stability Assessment.

## Determination of iEDDA Reaction Kinetics

This protocol outlines a general method for determining the second-order rate constant of the reaction between **Methyltetrazine-amine hydrochloride** and a TCO derivative using a stopped-flow spectrophotometer.[19]

Materials:

- **Methyltetrazine-amine hydrochloride**

- TCO-derivative
- Reaction buffer (e.g., PBS, pH 7.4)
- Stopped-flow spectrophotometer

Procedure:

- Prepare a solution of **Methyltetrazine-amine hydrochloride** in the reaction buffer.
- Prepare a solution of the TCO-derivative in the same buffer at a concentration that is in large excess (at least 10-fold) of the **Methyltetrazine-amine hydrochloride** concentration.
- Set the stopped-flow spectrophotometer to monitor the decrease in absorbance of the tetrazine at its  $\lambda_{\text{max}}$  (~520-535 nm) at a constant temperature (e.g., 37°C).[\[19\]](#)
- Rapidly mix the two solutions in the stopped-flow instrument and record the absorbance decay over time.
- Fit the absorbance decay data to a pseudo-first-order exponential decay curve to obtain the observed rate constant ( $k_{\text{obs}}$ ).
- The second-order rate constant ( $k_2$ ) is calculated by dividing  $k_{\text{obs}}$  by the concentration of the TCO-derivative (which is in excess).[\[19\]](#)

## Safety Information

**Methyltetrazine-amine hydrochloride** is classified as a self-reactive substance and should be handled with care.[\[2\]](#)

- Hazard Pictogram: GHS02 (Flame)[\[2\]](#)
- Signal Word: Danger[\[2\]](#)
- Hazard Statement: H242 (Heating may cause a fire)[\[2\]](#)
- Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P234 (Keep only in original container), P235 (Keep

cool), P240 (Ground/bond container and receiving equipment), P370 + P378 (In case of fire: Use... to extinguish), P403 (Store in a well-ventilated place).[2]

It is essential to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound.

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